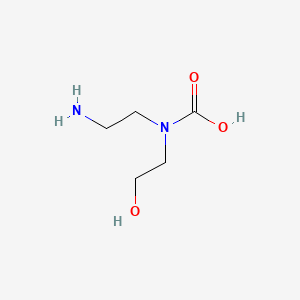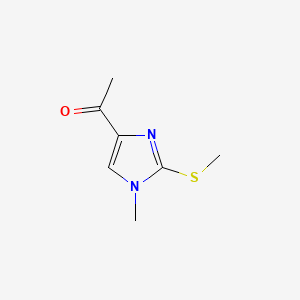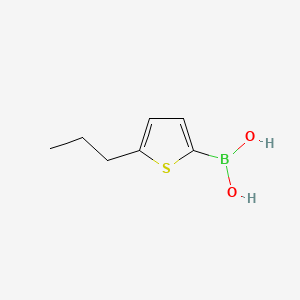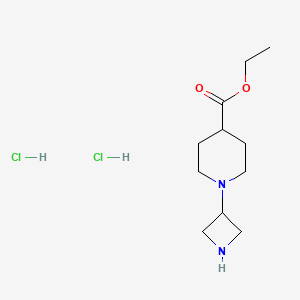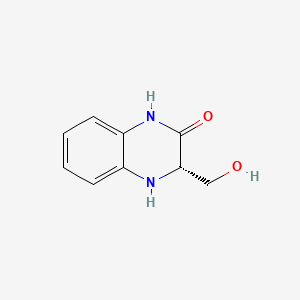
N,N/'-BIS(PHENYL)-N,N/'-BIS(4/'-(N,N-BIS(PHENYLAMINO)BIPHENYL-4-YL)BENZIDINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-BIS(PHENYL)-N,N’-BIS(4’-(N,N-BIS(PHENYLAMINO)BIPHENYL-4-YL)BENZIDINE) is a complex organic compound known for its unique structural properties and applications in various scientific fields This compound features multiple phenyl and biphenyl groups, which contribute to its stability and reactivity
Mechanism of Action
Target of Action
Similar compounds with diphenylamino electron-donating groups and biphenylenevinylene extended π-conjugated linkers have been used in the design of pyrimidine-based emissive materials .
Mode of Action
The compound interacts with its targets through its electron-donating groups and extended π-conjugated linkers . This interaction results in changes in the electronic structure of the compound, which can lead to various effects such as emission solvatochromism .
Biochemical Pathways
Similar compounds have been used as fluorescent sensors for acidity, polarity, metal cations, and nitro-aromatic explosives .
Pharmacokinetics
The compound’s solubility and stability in various solvents suggest potential bioavailability .
Result of Action
The compound exhibits intense emission in moderately polar solvents as well as in solid state . It is characterized by an intense emission solvatochromism with emission ranging from blue in non-polar n-heptane to orange in dichloromethane . The compound is also sensitive to the presence of acid, with a bathochromic shift of the charge transfer absorption band and emission quenching .
Action Environment
Environmental factors such as solvent polarity and the presence of acid can influence the compound’s action, efficacy, and stability . For example, the compound’s emission color can change depending on the polarity of the solvent . Additionally, the presence of acid can cause a shift in the compound’s absorption band and quench its emission .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-BIS(PHENYL)-N,N’-BIS(4’-(N,N-BIS(PHENYLAMINO)BIPHENYL-4-YL)BENZIDINE) typically involves multi-step organic reactions. One common method includes the use of a double Knoevenagel reaction followed by a double Suzuki–Miyaura cross-coupling reaction. The initial step involves the reaction of 4-bromobenzaldehyde with a suitable base to form an intermediate, which is then coupled with 4-(N,N-diphenylamino)phenylboronic acid under palladium-catalyzed conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization are common in industrial settings to ensure high-quality output.
Chemical Reactions Analysis
Types of Reactions
N,N’-BIS(PHENYL)-N,N’-BIS(4’-(N,N-BIS(PHENYLAMINO)BIPHENYL-4-YL)BENZIDINE) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert it into more reduced forms, often using hydrogenation techniques.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where different functional groups can be introduced into the molecule.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Various halogenating agents or nucleophiles under controlled temperature and solvent conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
N,N’-BIS(PHENYL)-N,N’-BIS(4’-(N,N-BIS(PHENYLAMINO)BIPHENYL-4-YL)BENZIDINE) has several scientific research applications:
Organic Electronics: Used as a material in organic light-emitting diodes (OLEDs) due to its excellent electron-donating properties.
Photonics: Employed in the development of photonic devices, including sensors and light-emitting materials.
Biology and Medicine: Investigated for its potential use in bio-imaging and as a fluorescent marker due to its strong emission properties.
Comparison with Similar Compounds
Similar Compounds
9,9-Bis(4-diphenylaminophenyl)fluorene: Known for its use in perovskite solar cells and as a hole-transporting material.
4,4’-Dibromodiphenylamine: Used in various organic synthesis reactions and as an intermediate in the production of more complex molecules.
Uniqueness
N,N’-BIS(PHENYL)-N,N’-BIS(4’-(N,N-BIS(PHENYLAMINO)BIPHENYL-4-YL)BENZIDINE) stands out due to its unique combination of phenyl and biphenyl groups, which provide enhanced stability and reactivity. Its strong electron-donating properties and ability to form charge-transfer complexes make it particularly valuable in advanced electronic and photonic applications.
Properties
CAS No. |
167218-46-4 |
|---|---|
Molecular Formula |
C72H56N4 |
Molecular Weight |
977.268 |
InChI |
InChI=1S/C72H56N4/c1-7-19-61(20-8-1)73(62-21-9-2-10-22-62)67-43-31-55(32-44-67)57-35-47-69(48-36-57)75(65-27-15-5-16-28-65)71-51-39-59(40-52-71)60-41-53-72(54-42-60)76(66-29-17-6-18-30-66)70-49-37-58(38-50-70)56-33-45-68(46-34-56)74(63-23-11-3-12-24-63)64-25-13-4-14-26-64/h1-13,15-25,27-54H,14,26H2 |
InChI Key |
ZBZXYUYUUDZCNB-UHFFFAOYSA-N |
SMILES |
C1CC(=CC=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)N(C5=CC=CC=C5)C6=CC=C(C=C6)C7=CC=C(C=C7)N(C8=CC=CC=C8)C9=CC=C(C=C9)C1=CC=C(C=C1)N(C1=CC=CC=C1)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(R)-1-(4-chlorobenzo[d]thiazol-2-yl)ethanamine](/img/structure/B573533.png)
